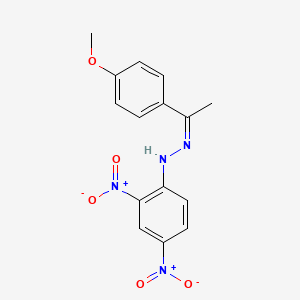

1-(4-Methoxyphenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone

Description

1-(4-Methoxyphenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone is a hydrazone derivative of 1-(4-methoxyphenyl)ethanone (4-methoxyacetophenone), a compound frequently studied in oxidation reactions and synthetic organic chemistry . The hydrazone moiety, formed by the condensation of 4-methoxyacetophenone with a 2,4-bis(hydroxy(oxido)amino)phenylhydrazine, introduces redox-active and chelating properties. This structure combines a methoxy-substituted acetophenone core with a hydrazone group bearing hydroxy(oxido)amino substituents, which are electron-withdrawing and capable of participating in hydrogen bonding or metal coordination.

Properties

CAS No. |

854-04-6 |

|---|---|

Molecular Formula |

C15H14N4O5 |

Molecular Weight |

330.30 g/mol |

IUPAC Name |

N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C15H14N4O5/c1-10(11-3-6-13(24-2)7-4-11)16-17-14-8-5-12(18(20)21)9-15(14)19(22)23/h3-9,17H,1-2H3/b16-10- |

InChI Key |

LGQWOKSOBNUYCG-YBEGLDIGSA-N |

Isomeric SMILES |

C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=C(C=C2)OC |

Canonical SMILES |

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone typically involves multiple steps, starting with the preparation of the precursor compounds. One common synthetic route includes the reaction of 4-methoxyacetophenone with hydrazine hydrate under controlled conditions to form the hydrazone derivative. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The methoxy and hydrazone groups can participate in substitution reactions with appropriate reagents, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methoxyphenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: This compound can be used in biochemical assays to study enzyme activities and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the methoxy and ethanone groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related hydrazones and acetophenone derivatives:

Key Differences and Implications

Substituent Effects: The hydroxy(oxido)amino groups in the target compound differ from the nitro groups in dinitrophenylhydrazones . These substituents enhance redox activity and metal-binding capacity, making the compound suitable for catalytic applications (e.g., mimicking metalloenzyme active sites). Compared to the hydroxyl/methoxy-substituted acetophenones (e.g., D1631 in ), the hydrazone group introduces a planar, conjugated system that may alter electronic properties and solubility.

Synthetic Pathways: The parent compound, 1-(4-methoxyphenyl)ethanone, is synthesized via oxidation of 1-methoxy-4-(1-methylethyl)benzene under radical chain mechanisms . Hydrazone derivatives are typically prepared by condensing ketones with hydrazines under acidic or basic conditions .

Stability and Reactivity: Hydroxy(oxido)amino groups are prone to oxidation or hydrolysis under harsh conditions, unlike the more stable nitro groups in dinitrophenylhydrazones . This necessitates careful handling in synthetic workflows. The hydrazone linkage in the target compound may exhibit tautomerism (keto-enol equilibrium), influencing its reactivity in nucleophilic or electrophilic reactions .

Analogous hydrazones are used in catalytic oxidations (e.g., N-hydroxyphthalimide (NHPI)-mediated processes ), suggesting the target compound could act as a radical initiator or ligand in transition-metal catalysis.

Research Findings and Gaps

- Spectroscopic Characterization: Hydrazones like the dinitrophenyl derivative are characterized by UV-Vis and NMR spectroscopy. The target compound’s hydroxy(oxido)amino groups may shift absorption maxima due to extended conjugation.

- Catalytic Potential: Evidence from NHPI-mediated oxidations implies that the target compound’s hydrazone group could stabilize radical intermediates, enhancing catalytic efficiency in oxidation reactions.

- Stability Challenges: The instability of hydroxy(oxido)amino groups (compared to nitro or methoxy groups) requires further study to optimize synthetic conditions .

Biological Activity

1-(4-Methoxyphenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, featuring methoxy and hydrazone functionalities, suggests a promising profile for various biological interactions.

Synthesis and Characterization

The synthesis of 1-(4-Methoxyphenyl)ethanone hydrazones typically involves the condensation reaction between 1-(4-methoxyphenyl)ethanone and appropriate hydrazines. Characterization is often performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Research has indicated that hydrazone derivatives exhibit significant antimicrobial properties. A study by Abdel-Wahab et al. demonstrated that various hydrazones, including those derived from 1-(4-Methoxyphenyl)ethanone, showed varying degrees of activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for several derivatives were evaluated, revealing promising antibacterial effects.

Table 1: Antimicrobial Activity of Hydrazone Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 3.91 | Staphylococcus aureus |

| Compound B | 15.62 | Escherichia coli |

| Compound C | 31.25 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of 1-(4-Methoxyphenyl)ethanone hydrazones has been explored through in vitro assays against various cancer cell lines. A study assessed the viability of several human cancer cell lines (e.g., HepG2, H1563) using the MTT assay. Results indicated that some derivatives exhibited significant cytotoxicity.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound D | 12.5 | HepG2 |

| Compound E | 25 | H1563 |

| Compound F | 50 | LN-229 |

The biological activity of these compounds is often attributed to their ability to interact with cellular targets such as enzymes involved in metabolic pathways or DNA synthesis. For instance, some studies suggest that hydrazones may inhibit topoisomerases or act as pro-oxidants leading to increased oxidative stress in cancer cells.

Case Studies

- Antimycobacterial Activity : A recent study evaluated the antimycobacterial activity of various hydrazone derivatives against Mycobacterium tuberculosis. While none matched the efficacy of established drugs like isoniazid, certain derivatives showed moderate activity.

- In Vivo Toxicity Assessment : The acute toxicity of selected hydrazones was tested using zebrafish embryos following OECD guidelines. Results indicated that while some compounds were relatively safe, others exhibited significant toxicity at higher concentrations.

Q & A

Q. Basic

- Antimicrobial assays: Disk diffusion or MIC testing against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Enzyme inhibition: Kinetic studies (e.g., UV-Vis spectrophotometry) to evaluate interactions with target enzymes (e.g., oxidoreductases).

How can contradictory spectroscopic data from different synthesis batches be analyzed?

Q. Advanced

- Batch comparison: Use high-resolution MS and 2D NMR (COSY, HSQC) to identify impurities (e.g., unreacted ketone or hydrazine).

- Isotopic labeling: Trace byproducts via ¹⁵N-labeled hydrazine derivatives.

- Statistical analysis: Apply multivariate methods (PCA) to correlate reaction conditions with spectral outliers .

What computational tools predict the hydrazone’s stability under varying pH conditions?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.